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Compound of Interest

Compound Name:
7-Chloro-3,4-dihydroquinolin-

2(1H)-one

Cat. No.: B080297 Get Quote

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: A Keystone

Intermediate in Modern Drug Discovery

Abstract
7-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in

medicinal chemistry and pharmaceutical development. Its rigid, bicyclic scaffold serves as a

crucial building block for a variety of biologically active molecules, most notably as a key

intermediate in the synthesis of central nervous system (CNS) agents. This technical guide

provides a comprehensive overview of 7-Chloro-3,4-dihydroquinolin-2(1H)-one,

consolidating its physicochemical properties, synthesis methodologies, chemical reactivity, and

applications in drug discovery. The document is intended for researchers, scientists, and

professionals in the field of drug development, offering both foundational knowledge and

practical insights into the utilization of this important research chemical.

Introduction: The Significance of the
Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming

the structural basis for several FDA-approved drugs, including the antipsychotic aripiprazole

and the antiplatelet agent cilostazol. The constrained lactam structure provides a stable

framework for the precise spatial orientation of various functional groups, enabling targeted
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interactions with biological macromolecules. The introduction of a chlorine atom at the 7-

position, as in 7-Chloro-3,4-dihydroquinolin-2(1H)-one, modulates the electronic properties

of the aromatic ring and provides a handle for further synthetic transformations, making it a

versatile intermediate for creating diverse chemical libraries. This guide will delve into the

technical details of this compound, highlighting its importance as a foundational element in the

synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 7-Chloro-3,4-
dihydroquinolin-2(1H)-one is essential for its effective use in research and synthesis.

Physicochemical Properties
Property Value Source

CAS Number 14548-50-6

Molecular Formula C₉H₈ClNO

Molecular Weight 181.62 g/mol

Appearance White to off-white solid General knowledge

Boiling Point 345 °C

Storage Conditions

Sealed in a dry, cool, and well-

ventilated place (Room

Temperature or 2-8°C)

Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this specific compound is not

readily found, the expected spectroscopic data can be reliably predicted based on its structure

and data from closely related analogs.

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.
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Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

NH ~8.0-9.0 br s -

H-5 ~7.2-7.3 d ~8.0

H-6 ~7.1-7.2 dd ~8.0, ~2.0

H-8 ~6.8-6.9 d ~2.0

C4-H₂ ~2.9-3.0 t ~7.0

C3-H₂ ~2.6-2.7 t ~7.0

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (C2) ~170-172

C-8a ~138-140

C-7 ~130-132

C-5 ~128-130

C-4a ~126-128

C-6 ~124-126

C-8 ~115-117

C-4 ~39-41

C-3 ~30-32

The IR spectrum will be characterized by the following key absorption bands:
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Functional Group Wavenumber (cm⁻¹) Description

N-H Stretch 3200-3300 Amide N-H stretching

C-H Stretch (Aromatic) 3000-3100 Aromatic C-H stretching

C-H Stretch (Aliphatic) 2850-2950 Aliphatic C-H stretching

C=O Stretch 1670-1690 Amide I band (carbonyl)

C=C Stretch (Aromatic) 1590-1610 Aromatic ring stretching

C-Cl Stretch 700-800 Carbon-chlorine stretching

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181, with a

characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of

the M⁺ peak.

Synthesis and Manufacturing
The synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one can be approached through

several established methods for constructing the dihydroquinolinone core. A common and

reliable strategy involves the cyclization of a suitable N-arylpropiolamide or N-arylacrylamide

precursor.

Representative Synthesis Workflow
A plausible and scalable synthesis route starts from 3-chloroaniline and proceeds through an

acylation followed by an intramolecular Friedel-Crafts reaction.
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3-Chloroaniline N-(3-chlorophenyl)acrylamideAcylation 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Intramolecular
Friedel-Crafts Cyclization

Acryloyl chloride, Base

Polyphosphoric acid (PPA) or AlCl₃, Heat

Click to download full resolution via product page

Caption: Proposed synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methodologies for similar

transformations.

Step 1: Synthesis of N-(3-chlorophenyl)acrylamide

To a stirred solution of 3-chloroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2

eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add acryloyl chloride (1.1

eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude N-(3-chlorophenyl)acrylamide, which can be

purified by recrystallization or column chromatography.
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Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Add N-(3-chlorophenyl)acrylamide (1.0 eq) to polyphosphoric acid (PPA) or a mixture of a

Lewis acid like aluminum chloride (AlCl₃) in a high-boiling inert solvent.

Heat the mixture to 100-140 °C for several hours, with reaction progress monitored by TLC.

The strong acid facilitates the intramolecular cyclization onto the aromatic ring.

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with

vigorous stirring.

The precipitated solid is collected by filtration, washed thoroughly with water to remove the

acid, and then washed with a cold solvent (e.g., ethanol or diethyl ether).

The crude 7-Chloro-3,4-dihydroquinolin-2(1H)-one can be further purified by

recrystallization to afford the final product.

Chemical Reactivity and Derivatization
The chemical reactivity of 7-Chloro-3,4-dihydroquinolin-2(1H)-one is centered around the

amide nitrogen, the active methylene groups at C3 and C4, and the aromatic ring.

Key Reaction Pathways

7-Chloro-3,4-dihydro-
quinolin-2(1H)-one

N-Alkylated Derivatives

Alkylation (e.g., R-X, Base)

Further Aromatic
Substitution

Electrophilic Aromatic
Substitution (e.g., Nitration)

C3-Functionalized
Derivatives

Condensation/Alkylation
at C3 (e.g., with Aldehydes)
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[https://www.benchchem.com/product/b080297#7-chloro-3-4-dihydroquinolin-2-1h-one-as-a-
research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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